Glafenine

Description

An anthranilic acid derivative with analgesic properties used for the relief of all types of pain. This compound is withdrawn from the American market.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for fever and pain. It was withdrawn in at least one region.

An anthranilic acid derivative with analgesic properties used for the relief of all types of pain.

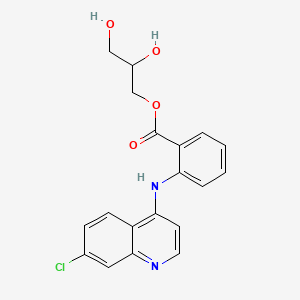

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOFUCIGLDBNKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048546 | |

| Record name | Glafenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3820-67-5 | |

| Record name | Glafenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3820-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glafenine [INN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003820675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glafenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08963 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glafenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glafenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glafenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLAFENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46HL4I09AH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Glafenine: An In-depth Analysis of its Effects on Cell Proliferation and Migration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glafenine, a non-steroidal anti-inflammatory drug (NSAID) of the anthranilic acid derivative class, has demonstrated significant effects on fundamental cellular processes, including proliferation and migration.[1] While historically used as an analgesic, its potent biological activities have garnered interest in its potential for repositioning in other therapeutic areas, such as cancer and vascular restenosis.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's impact on cell proliferation and migration, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Effects of this compound on Cellular Processes

The inhibitory effects of this compound on cell proliferation and migration have been quantified in various cell types. The following tables summarize the key findings from in vitro studies.

Table 1: Effects of this compound on Cell Proliferation

| Cell Type | Concentration | Duration of Treatment | Observed Effect | Citation |

| Human Aortic Smooth Muscle Cells (haSMCs) | 10-100 µM | 4-20 days | Dose-dependent inhibition of proliferation and colony formation. | [4] |

| Endothelial Cells (ECs) | 10-100 µM | 4-20 days | Dose-dependent inhibition of proliferation and colony formation. | [4] |

| Endothelial Cells (ECs) | 50 µM and 100 µM | 4 days | 25-40% decrease in proliferation. | [4] |

| HEK293 cells (expressing SLC4A11 mutants) | 1.5 ± 0.7 μM (EC50) | Not Specified | Rescue of trafficking defect. | [5] |

Table 2: Effects of this compound on Cell Migration and Related Processes

| Cell Type | Concentration | Duration of Treatment | Observed Effect | Citation |

| Human Aortic Smooth Muscle Cells (haSMCs) | 10-100 µM | Not Specified | Dose-dependent impairment of migratory ability. | [2] |

| Human Aortic Smooth Muscle Cells (haSMCs) | 100 µM | 4 days | 60% reduction in tenascin expression. | [4] |

| Leukocytes from intolerant subjects | Not Specified | Not Specified | Positive in 50% of subjects in Leucocyte Migration Test (LMT), indicating migration inhibition. |

Core Signaling Pathway: COX-2 and the Arachidonic Acid Cascade

This compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, key players in the arachidonic acid metabolic pathway.[4][6] This pathway is crucial for the synthesis of prostaglandins, which are implicated in inflammation, cell proliferation, and migration.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on cell proliferation and migration.

Cell Proliferation and Viability Assays

1. MTT Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials : 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, cell culture medium, this compound stock solution.

-

Procedure :

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Aspirate the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.[7]

-

2. Clonogenic Assay

This assay measures the ability of a single cell to grow into a colony, assessing the long-term effects of a compound on cell survival and proliferation.

-

Materials : 6-well plates, cell culture medium, this compound stock solution, crystal violet staining solution.

-

Procedure :

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.

-

Treat the cells with different concentrations of this compound.

-

Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Fix the colonies with a suitable fixative (e.g., methanol).

-

Stain the colonies with crystal violet solution.

-

Count the number of colonies (typically containing >50 cells) in each well.

-

Calculate the surviving fraction for each treatment group compared to the control.

-

Cell Cycle Analysis

Flow Cytometry (FACS) with Propidium Iodide (PI) Staining

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

-

Materials : Propidium Iodide (PI) staining solution, RNase A, 70% ethanol, phosphate-buffered saline (PBS), flow cytometer.

-

Procedure :

-

Culture and treat cells with this compound for the specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to measure the fluorescence intensity of the PI-stained DNA.

-

The DNA content will be proportional to the fluorescence, allowing for the quantification of cells in each phase of the cell cycle.[8]

-

Cell Migration Assays

1. Wound Healing (Scratch) Assay

This assay is a straightforward method to study collective cell migration in two dimensions.[9]

-

Materials : 6-well or 24-well plates, p200 pipette tip or a specialized wound-making tool, cell culture medium, microscope with a camera.

-

Procedure :

-

Seed cells to create a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the rate of wound closure to assess cell migration.[10]

-

2. Transwell Migration (Boyden Chamber) Assay

This assay is used to assess the chemotactic response of cells to a chemoattractant.[11]

-

Materials : Transwell inserts (with a porous membrane), 24-well plates, cell culture medium with and without chemoattractant (e.g., FBS), this compound stock solution, cotton swabs, crystal violet staining solution.

-

Procedure :

-

Place the Transwell inserts into the wells of a 24-well plate.

-

Add medium containing a chemoattractant to the lower chamber.

-

Resuspend cells in serum-free medium, with or without this compound, and add the cell suspension to the upper chamber of the insert.

-

Incubate for a period that allows for cell migration through the membrane pores (e.g., 4-24 hours).

-

Remove the inserts and carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the bottom side of the membrane with a suitable fixative.

-

Stain the migrated cells with crystal violet.

-

Count the number of stained cells in several microscopic fields to quantify cell migration.

-

Conclusion

This compound demonstrates clear inhibitory effects on cell proliferation and migration in a dose-dependent manner. Its mechanism of action is linked to the inhibition of the COX-2 enzyme within the arachidonic acid pathway, leading to a reduction in prostaglandin synthesis. Furthermore, this compound has been shown to induce a G2/M phase block in the cell cycle. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound in diseases characterized by aberrant cell proliferation and migration. Further investigation into the specific downstream effectors of the COX pathway modulated by this compound will provide a more complete understanding of its cellular effects.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Leucocyte migration test and hypersensitivity to glafenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer drug screening: standardization of in vitro wound healing assay – Brazilian Journal of Pathology and Laboratory Medicine [jbpml.org.br]

- 4. stackscientific.nd.edu [stackscientific.nd.edu]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Cell Cycle [cyto.purdue.edu]

- 7. youtube.com [youtube.com]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]

- 11. researchhub.com [researchhub.com]

Glafenine: A Novel Approach for Cystic Fibrosis Therapeutic Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the non-steroidal anti-inflammatory drug (NSAID) glafenine as a potential therapeutic agent for cystic fibrosis (CF). This compound has been identified as a potent corrector of the most common CF-causing mutation, F508del-CFTR, and other class 2 CFTR mutants. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols for its evaluation, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction

Cystic fibrosis is a life-threatening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most prevalent mutation, a deletion of phenylalanine at position 508 (F508del), results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation. This leads to a significant reduction of functional CFTR channels at the cell surface, causing defective ion and water transport across epithelial tissues.

This compound, an anthranilic acid derivative previously used as an analgesic, has emerged as a promising CFTR corrector.[1] It represents a class of molecules that can partially rescue the trafficking defect of F508del-CFTR, allowing the mutant protein to reach the cell membrane and exhibit some level of channel function. This guide explores the scientific basis for this compound's therapeutic potential in CF.

Mechanism of Action: A Proteostasis Modulator Targeting the Arachidonic Acid Pathway

This compound's primary mechanism as a CFTR corrector is not through direct binding to the CFTR protein itself, but rather through the modulation of cellular proteostasis.[2][3] Research has shown that this compound inhibits cyclooxygenase 2 (COX-2), a key enzyme in the arachidonic acid pathway.[2][3] This inhibition leads to a downstream effect that facilitates the proper folding and trafficking of class 2 CFTR mutants.

The proposed signaling pathway involves the following steps:

-

Inhibition of COX-2: this compound acts as an inhibitor of the COX-2 enzyme.[3]

-

Reduced Prostaglandin Synthesis: This inhibition leads to a decrease in the production of prostaglandins, which are downstream products of the arachidonic acid pathway.[4]

-

Altered Proteostasis Environment: The reduction in specific prostaglandins alters the cellular environment in a way that is more permissive for the folding and processing of mutant CFTR proteins.

-

Rescue of CFTR Trafficking: This altered environment allows a fraction of the F508del-CFTR protein to escape ER-associated degradation (ERAD) and traffic to the cell surface.

This indirect mechanism of action suggests that targeting the arachidonic acid pathway could be a valuable strategy for correcting a range of previously hard-to-correct class 2 CFTR mutations.[2][5]

References

- 1. Correction of the Delta phe508 cystic fibrosis transmembrane conductance regulator trafficking defect by the bioavailable compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The NSAID this compound rescues class 2 CFTR mutants via cyclooxygenase 2 inhibition of the arachidonic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The NSAID this compound rescues class 2 CFTR mutants via cyclooxygenase 2 inhibition of the arachidonic acid pathway [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Chemical and Pharmacological Properties of Glafenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glafenine is an anthranilic acid derivative, formerly used as a non-narcotic analgesic. Despite its withdrawal from the market due to adverse effects, its unique pharmacological profile as a non-selective cyclooxygenase (COX) inhibitor and a corrector of the F508del-CFTR mutation continues to make it a compound of interest in drug research and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological actions of this compound, with a focus on its dual mechanisms of action. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development efforts.

Chemical Structure and Identification

This compound is chemically known as 2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate. Its structure consists of a 7-chloroquinoline moiety linked via a secondary amine to an anthranilic acid core, which is esterified with a 2,3-dihydroxypropyl (glyceryl) group.

| Identifier | Value |

| IUPAC Name | 2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate |

| CAS Number | 3820-67-5 |

| Molecular Formula | C₁₉H₁₇ClN₂O₄ |

| SMILES | C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl |

| InChI | InChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22) |

Physicochemical Properties

This compound is a pale yellow crystalline powder.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Weight | 372.80 g/mol | [2] |

| Melting Point | 165 °C or 169-170 °C | [2] |

| pKa (20°C) | 7.2 | [2] |

| Solubility (at 30°C) | [2] | |

| Water | 0.001 g/100 mL | [2] |

| Ethanol | 0.700 g/100 mL | [2] |

| Chloroform | 0.260 g/100 mL | [2] |

| Acetone | 0.297 g/100 mL | [2] |

| 0.1N HCl | 1.295 g/100 mL | [2] |

| Hexane | <0.001 g/100 mL | [2] |

Pharmacology and Mechanism of Action

This compound's pharmacological effects are primarily attributed to two distinct mechanisms: inhibition of cyclooxygenase enzymes and correction of misfolded CFTR protein.

Inhibition of the Arachidonic Acid Pathway

This compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-1 and COX-2, this compound reduces the synthesis of prostaglandins, leading to its analgesic and anti-inflammatory effects.

Correction of F508del-CFTR Trafficking Defect

A significant area of current research interest is this compound's ability to act as a "corrector" for the most common mutation causing cystic fibrosis, F508del-CFTR. This mutation leads to the misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, preventing it from reaching the cell membrane to function as a chloride channel.

This compound has been shown to rescue the trafficking of F508del-CFTR to the cell surface.[5][6][7] This mechanism is linked to its inhibition of COX-2.[5][7][8] The inhibition of COX-2 reduces the production of prostaglandin E2 (PGE2). Elevated PGE2 levels are thought to contribute to the misprocessing of F508del-CFTR; therefore, by reducing PGE2, this compound helps to restore the proper folding and trafficking of the mutant protein.

References

- 1. researchgate.net [researchgate.net]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. EP0000679A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]

- 6. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. EP0000679B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Purification of Glafenine

This technical guide provides a comprehensive overview of the synthesis and purification methods for Glafenine, an anthranilic acid derivative with analgesic properties.[1] Intended for researchers, scientists, and professionals in drug development, this document details the chemical processes, experimental protocols, and purification techniques involved in the production of this compound.

Introduction

This compound, chemically known as 2,3-dihydroxypropyl N-(7-chloro-4-quinolyl)anthranilate, is a non-steroidal anti-inflammatory drug (NSAID).[2][3] While its use has been limited due to potential side effects, the synthesis of its molecular scaffold remains of interest in medicinal chemistry. This guide focuses on a widely cited and economically viable synthesis route.

Synthesis of this compound

The primary synthesis route for this compound involves the condensation of glyceryl anthranilate with 4,7-dichloro-quinoline.[4][5][6] This method is advantageous as it utilizes commercially available and relatively inexpensive starting materials.[4][5]

Overall Reaction Scheme

The synthesis can be summarized by the following reaction:

Glyceryl Anthranilate + 4,7-Dichloro-quinoline → this compound

This condensation is typically carried out in a hydrochloric acid medium.[4]

Experimental Protocol

The following protocol is based on a patented manufacturing process.[4]

Step 1: Preparation of Glyceryl Anthranilate Solution

In this initial step, glyceryl anthranilate is prepared by the condensation of glycerol on isatoic anhydride in a basic medium.[4] For the subsequent synthesis of this compound, a solution of α-glyceryl anthranilate in glycerol is utilized.[4]

Step 2: Condensation Reaction

-

To the solution of α-glyceryl anthranilate in glycerol, add 66.35 L of 0.5 N hydrochloric acid.[4]

-

Add 5.2 kg of recrystallized 4,7-dichloro-quinoline to the mixture.[4]

-

Heat the reaction mixture to approximately 80°C and maintain this temperature for about 40 minutes.[4] The preferred temperature range for this condensation is between 60°C and 90°C, with a reaction time of 30 minutes to one hour.[4]

Step 3: Isolation of Crude this compound

-

Cool the reaction medium to 20°C.[4]

-

Slowly neutralize the mixture by adding 60 L of an aqueous sodium hydroxide solution (N), followed by the addition of sodium bicarbonate to complete the neutralization.[4]

-

This compound will precipitate slowly. The reaction mixture is then transferred to a wringer to separate the solid.[4]

-

The recovered solid is resuspended in 100 L of water.[4]

-

The precipitate is separated again by wringing. After drying, the crude this compound has a melting point of 163°C.[4]

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove impurities. The primary methods employed are recrystallization and an acid-base precipitation technique.[4]

Recrystallization

A common method for purification is recrystallization from a solvent mixture.[4]

Protocol:

-

Dissolve the crude this compound in a mixture of 100 L of chloroform and 4 L of 95% ethanol.[4]

-

Allow the solution to cool, inducing the crystallization of pure this compound.

-

Collect the purified crystals by filtration.

Purification via Hydrochloride Salt Formation

This method involves the formation of the water-soluble this compound hydrochloride, followed by its reprecipitation as the free base.[4]

Protocol:

-

Suspend the crude this compound in an aqueous solution.

-

Add 2830 cm³ of HCl (density 1.18) to the suspension. The formed this compound hydrochloride will dissolve.[4]

-

Filter the solution to remove any insoluble impurities.[4]

-

Add N sodium hydroxide solution, followed by a sodium bicarbonate solution to neutralize the mixture and precipitate the purified this compound base.[4]

Data Summary

The following table summarizes the key quantitative data from the described synthesis and purification process.

| Parameter | Value | Reference |

| Reactants | ||

| Recrystallized 4,7-dichloro-quinoline | 5.2 kg | [4] |

| 0.5 N Hydrochloric Acid | 66.35 L | [4] |

| Reaction Conditions | ||

| Temperature | 60-90°C (typically 80°C) | [4] |

| Reaction Time | 30-60 minutes | [4] |

| Purification | ||

| Recrystallization Solvents | 100 L Chloroform, 4 L 95% Ethanol | [4] |

| Melting Point (Crude) | 163°C | [4] |

Visualized Workflow

The following diagrams illustrate the synthesis and purification workflows for this compound.

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: Logical relationship of the two primary purification methods for this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C19H17ClN2O4 | CID 3474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. api.elsevier.com [api.elsevier.com]

- 4. EP0000679B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. EP0000679A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. CA1107737A - Process for the preparation of glafenin - Google Patents [patents.google.com]

Glafenine: A Technical Review of its Historical Use and Withdrawal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glafenine, an anthranilic acid derivative, was formerly marketed as a non-steroidal anti-inflammatory drug (NSAID) for the management of pain. Despite its analgesic efficacy, this compound was withdrawn from the market in numerous countries due to a concerning safety profile, primarily characterized by a high incidence of anaphylactic reactions and severe nephrotoxicity. This technical guide provides an in-depth review of the historical use of this compound, its pharmacological mechanism of action, and a detailed analysis of the adverse effects that led to its withdrawal. Quantitative data from key clinical and epidemiological studies are summarized, and the methodologies of pivotal preclinical and clinical investigations are described. Furthermore, signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of this withdrawn drug.

Historical Therapeutic Use

This compound was introduced as a non-narcotic analgesic for the relief of various types of pain.[1] It was prescribed for conditions ranging from headache and dental pain to musculoskeletal pain and dysmenorrhea. The typical adult dosage was 200-400 mg taken three to four times daily.[2]

Mechanism of Action

This compound exerts its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from arachidonic acid.[3][4] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. This compound is a non-selective inhibitor of both COX-1 and COX-2.[3] The inhibition of COX enzymes reduces the production of prostaglandins, thereby alleviating pain and inflammation.[3]

Recent research has further elucidated this compound's interaction with the arachidonic acid pathway, confirming that its mechanism of action for some of its effects is via COX-2 inhibition, which prevents the conversion of arachidonic acid to prostaglandin E2 (PGE2).

Reasons for Withdrawal

The widespread use of this compound was curtailed due to an unacceptable risk of severe adverse drug reactions. The two primary reasons for its withdrawal were a high incidence of anaphylaxis and significant nephrotoxicity.

Anaphylactic Reactions

A pivotal epidemiological study conducted in the Netherlands highlighted the disproportionately high risk of anaphylaxis associated with this compound compared to other analgesics. This study was instrumental in the decision by regulatory authorities to withdraw the drug.

Table 1: Summary of Findings from the Dutch Epidemiological Study on this compound-Associated Anaphylaxis

| Parameter | Finding |

| Study Period | 1981 |

| Total Registered Cases of Anaphylaxis | 166 |

| Cases with Sufficient Clinical Details | 120 |

| Confirmed Anaphylaxis Cases | 107 (90 probable, 17 possible) |

| Drug-Induced Anaphylaxis | 76% of confirmed cases |

| This compound as the Cause | 36% of drug-induced anaphylaxis admissions |

| Relative Risk of Severe Anaphylaxis | |

| This compound vs. Indomethacin | 11.7 - 19.3 fold higher |

| This compound vs. Oral Penicillins | 13.4 - 20.2 fold higher |

| Data from Stricker et al., 1991. |

Clinical Presentation of Anaphylaxis: The study reported the following clinical manifestations in confirmed cases of anaphylaxis:

-

Hypotension: 74%

-

Dyspnoea: 32%

-

Skin reactions (urticaria, erythema, angioedema): 58%

Nephrotoxicity

This compound was also strongly associated with acute renal failure (ARF), primarily through acute interstitial nephritis (AIN) and acute tubular necrosis (ATN). A prospective collaborative study in France provided significant data on this adverse effect.

Table 2: this compound-Associated Acute Renal Failure from a Prospective Collaborative Study

| Parameter | Finding |

| Study Duration | 1 year |

| Total Patients with Drug-Associated ARF | 398 |

| ARF Cases Associated with Analgesics/NSAIDs | 147 (36.9%) |

| ARF Cases Attributed to this compound | 79 |

| ARF Cases Attributed to other NSAIDs | 62 |

| Renal Biopsy Findings in 34 Patients | |

| Acute Tubular Necrosis (ATN) | 20 |

| Acute Interstitial Nephritis (AIN) | 9 |

| Patient Outcomes | |

| Full or partial recovery of renal function | All patients in the this compound group |

| Permanent renal damage | More frequent in patients with AIN |

| Data from Kleinknecht et al., 1986. |

The proposed mechanism for a significant portion of this compound-induced nephrotoxicity is the precipitation of its metabolites in the renal tubules, leading to obstruction and subsequent renal damage. This is a form of crystal nephropathy.

Experimental Protocols

Dutch Epidemiological Study on Anaphylaxis (Stricker et al., 1991)

-

Study Design: A retrospective, nationwide observational study.

-

Data Source: A central hospital diagnosis system in the Netherlands, collecting data from all general and academic hospitals for the year 1981.

-

Case Identification: All hospital admissions with a diagnosis of generalized anaphylaxis were identified.

-

Data Collection: Detailed clinical information was requested from the treating physicians for each identified case.

-

Case Definition:

-

Probable Anaphylaxis: Reaction within 60 minutes of exposure involving circulatory, respiratory, skin, or gastrointestinal systems.

-

Possible Anaphylaxis: Symptoms consistent with anaphylaxis occurring within 120 minutes of exposure.

-

-

Causality Assessment: The cause of anaphylaxis was determined based on the clinical history and temporal relationship with exposure to potential triggers.

-

Relative Risk Calculation: The risk of severe anaphylaxis to this compound was estimated and compared to indomethacin and oral penicillins using reimbursement data as a proxy for drug utilization.

Preclinical Model of this compound-Induced Acute Renal Failure (Deraedt et al., 1980)

-

Animal Model: Male Wistar rats and Brattleboro rats with diabetes insipidus.

-

Drug Administration: A single high dose of this compound (800 mg/kg) was administered by gastric gavage.

-

Induction of ARF: This dose was shown to induce non-oliguric, reversible acute renal failure.

-

Key Pathological Finding: The study identified intratubular deposits within the medullary collecting ducts.

-

Experimental Interventions:

-

To investigate the role of tubular obstruction, a state of high water and solute diuresis was induced in some animals through:

-

Furosemide infusion in Wistar rats.

-

High salt intake in Brattleboro rats.

-

-

-

Outcome Measures:

-

Intratubular hydrostatic pressure was measured.

-

Urinary excretion of prostaglandin E2 (PGE2) was quantified.

-

Renal function parameters (e.g., blood urea nitrogen, creatinine) were assessed.

-

Regulatory Timeline and Withdrawal

The concerns over the safety of this compound led to a series of regulatory actions culminating in its withdrawal from many markets.

-

December 1989: The use of this compound was restricted in European Member States to non-renewable prescriptions, and precautionary measures were added to the product information.

-

December 1990: Belgian and Luxembourg authorities withdrew the marketing authorization for this compound.

-

January 1992: The Committee for Proprietary Medicinal Products (CPMP) of the European Economic Community, after reviewing the safety data, including the Dutch epidemiological study, issued an opinion that the benefit/risk ratio of this compound was negative and recommended the withdrawal of its marketing authorization.

Conclusion

This compound serves as a significant case study in pharmacovigilance. While it was an effective analgesic, its use was associated with an unacceptably high risk of severe and life-threatening adverse reactions, namely anaphylaxis and acute renal failure. The withdrawal of this compound underscores the importance of post-marketing surveillance in identifying rare but serious adverse drug reactions that may not be apparent in pre-marketing clinical trials. The detailed investigation of its adverse effects, particularly through well-designed epidemiological and preclinical studies, provided the crucial evidence for its removal from the market and continues to inform our understanding of drug-induced hypersensitivity and nephrotoxicity. For drug development professionals, the story of this compound is a stark reminder of the critical need for a thorough evaluation of a drug's safety profile throughout its lifecycle.

References

- 1. [Nephropathies due to analgesics. Acute tubulointerstitial nephropathy with anuria due to this compound poisoning] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug-Induced Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug-induced crystal nephropathy: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Insights into Crystal-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Glafenine Experimental Protocols for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glafenine, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant effects on various cellular processes, making it a compound of interest for cell biology and drug development research. Primarily known as a cyclooxygenase-2 (COX-2) inhibitor, this compound modulates the arachidonic acid signaling pathway. This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture studies. The protocols cover the assessment of its effects on cell proliferation, clonogenicity, migration, cell cycle progression, and apoptosis.

Introduction

This compound is an anthranilic acid derivative that exerts its biological effects predominantly through the inhibition of COX-2, a key enzyme in the synthesis of prostaglandins from arachidonic acid.[1] Prostaglandins, particularly prostaglandin E2 (PGE2), are implicated in a myriad of cellular functions, including inflammation, cell proliferation, and survival. By inhibiting COX-2, this compound effectively reduces PGE2 levels, thereby influencing these downstream cellular pathways. Research has shown that this compound can act as a proteostasis modulator, correcting the mislocalization of certain proteins, such as the F508del-CFTR mutant in cystic fibrosis.[2] Furthermore, studies have indicated that this compound can inhibit the proliferation and migration of various cell types, including human aortic smooth muscle cells and endothelial cells, and induce cell cycle arrest.[3]

These characteristics position this compound as a valuable tool for investigating COX-2 dependent signaling in various physiological and pathological contexts, including inflammation, cancer, and fibrosis. The following protocols and data provide a framework for designing and executing cell culture experiments with this compound.

Data Presentation

Table 1: Effects of this compound on Cellular Phenotypes

| Cell Line | Assay | Concentration Range | Observed Effect | Reference |

| Human Aortic Smooth Muscle Cells (haSMCs) | Proliferation | 10, 50, 100 µM | Dose-dependent inhibition of proliferation. | [3] |

| Human Aortic Smooth Muscle Cells (haSMCs) | Clonogenic Activity | 10, 50, 100 µM | Dose-dependent inhibition of clonogenic activity. | [3] |

| Human Aortic Smooth Muscle Cells (haSMCs) | Cell Migration | 10, 50, 100 µM | Dose-dependent impairment of migratory ability. | [3] |

| Human Endothelial Cells (ECs) | Proliferation | 10, 50, 100 µM | Dose-dependent inhibition of proliferation. | [3] |

| Human Endothelial Cells (ECs) | Clonogenic Activity | 10, 50, 100 µM | Dose-dependent inhibition of clonogenic activity. | [3] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Concentration | G1 Phase | S Phase | G2/M Phase | Reference |

| Human Aortic Smooth Muscle Cells (haSMCs) | 10, 50, 100 µM | Reduction | Not specified | Block | [3] |

| Human Endothelial Cells (ECs) | 10, 50, 100 µM | Reduction | Not specified | Block | [3] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: this compound inhibits COX-2, blocking prostaglandin synthesis.

Experimental Workflow for Assessing this compound's Effects

Caption: Workflow for evaluating this compound's cellular effects.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest (e.g., haSMCs, ECs)

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from your stock solution. Final concentrations may range from 1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Clonogenic Assay

This assay determines the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound stock solution

-

6-well cell culture plates

-

Crystal Violet staining solution (0.5% w/v in 25% methanol)

-

PBS

Procedure:

-

Treat a sub-confluent flask of cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

After treatment, trypsinize the cells and perform a cell count.

-

Seed a low number of viable cells (e.g., 200-1000 cells/well, to be optimized for each cell line) into 6-well plates containing fresh complete medium without this compound.

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

Wash the wells twice with PBS.

-

Fix the colonies by adding 1 mL of methanol to each well for 10 minutes.

-

Remove the methanol and add 1 mL of Crystal Violet solution to each well for 20 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculate the plating efficiency and surviving fraction for each treatment group.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on cell migration.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound stock solution

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours).

-

Measure the width of the scratch at multiple points for each image.

-

Calculate the percentage of wound closure over time for each treatment group compared to the control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound stock solution

-

PBS

-

Cold 70% ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with different concentrations of this compound or a vehicle control for the desired time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

-

Incubate at room temperature in the dark for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

The protocols and information provided in these application notes serve as a comprehensive guide for investigating the cellular effects of this compound. As a COX-2 inhibitor, this compound offers a valuable tool for studying the roles of prostaglandins in cell proliferation, migration, and survival. The detailed methodologies for key in vitro assays will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of this compound's mechanisms of action and its potential therapeutic applications. Further research is warranted to elucidate the full spectrum of its cellular effects and signaling pathways in various disease models.

References

Application Notes and Protocols for In Vitro Studies with Glafenine

For Researchers, Scientists, and Drug Development Professionals

Glafenine, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant effects in various in vitro models, extending beyond its anti-inflammatory properties. These notes provide a comprehensive overview of its application in cell-based assays, focusing on effective concentrations, experimental protocols, and its mechanism of action.

Quantitative Data Summary

The effective concentration of this compound in in vitro studies is highly dependent on the cell type and the biological process being investigated. The following tables summarize the reported concentrations and their observed effects.

Table 1: Effective Concentrations of this compound in Various Cell Lines and Assays

| Cell Line | Assay Type | Concentration Range | Key Findings | Reference(s) |

| Baby Hamster Kidney (BHK) cells | F508del-CFTR Correction | 10 µM | Correction of F508del-CFTR protein processing defect. | [1][2] |

| Human Bronchial Epithelial (HBE) cells | F508del-CFTR Correction | 10 µM | Promotes maturation and translocation of F508del-CFTR mutant protein. | [3] |

| Human Aortic Smooth Muscle Cells (haSMCs) | Proliferation & Colony Formation | 10 - 100 µM | Dose-dependent inhibition of cell proliferation and colony formation. | [3][4] |

| Human Endothelial Cells (ECs) | Proliferation & Colony Formation | 10 - 100 µM | Dose-dependent inhibition of cell proliferation and colony formation. | [3][4] |

| haSMCs | Cell Proliferation | 50 µM, 100 µM | 30-50% reduction in cell proliferation after 4 days. | [3] |

| haSMCs | Cell Proliferation | 100 µM | Near-complete halt of proliferation after 20 days. | [3] |

| haSMCs | Extracellular Matrix Synthesis | 100 µM | 60% reduction in tenascin expression after 4 days. | [3] |

| HEK293 cells | SLC4A11 Mutant Trafficking | EC50: 1.5 ± 0.7 μM | Rescue of trafficking defects in some SLC4A11 mutants. | [5] |

| HEK293 cells | F508del-CFTR Correction | 1 nM - 30 µM | Optimal concentration for CFTR correction at 3 µM. | [6] |

Mechanism of Action: Inhibition of the Arachidonic Acid Pathway

This compound's primary mechanism of action in the context of correcting cystic fibrosis transmembrane conductance regulator (CFTR) mutations involves the inhibition of cyclooxygenase-2 (COX-2).[1][6][7] This inhibition prevents the conversion of arachidonic acid to prostaglandin E2 (PGE2), a key inflammatory mediator.[1] This mode of action classifies this compound as a proteostasis modulator, which alters the cellular environment to favor the correct folding and trafficking of mutant proteins.[1][7]

Experimental Protocols

Protocol 1: Assessment of F508del-CFTR Correction in BHK or HBE Cells

This protocol is designed to assess the ability of this compound to correct the trafficking defect of the F508del-CFTR mutant protein.

Materials:

-

BHK or HBE cells expressing F508del-CFTR

-

Cell culture medium (e.g., DMEM for BHK, specific media for HBE)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Assay-specific reagents (e.g., for cell surface protein labeling or functional assays)

Procedure:

-

Cell Seeding: Seed BHK or HBE cells expressing F508del-CFTR in appropriate culture vessels (e.g., 96-well plates for high-throughput screening).

-

Cell Culture: Culture cells at 37°C in a humidified atmosphere with 5% CO2 until they reach the desired confluency.

-

This compound Treatment: Prepare serial dilutions of this compound in a cell culture medium. A final concentration of 10 µM is a common starting point.[1][3] Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO) and a positive control if available.

-

Incubation: Incubate the cells with this compound for 24 hours.[1][2]

-

Assessment of CFTR Correction:

-

Cell-Based HTS Assay: Measure the amount of F508del-CFTR at the cell surface using methods like antibody staining followed by fluorescence detection.[1][2]

-

Functional Assay (e.g., FMP Assay): Monitor changes in membrane potential in response to CFTR activators (e.g., forskolin and genistein) to assess the function of the rescued channels.[1]

-

Protocol 2: Cell Proliferation and Clonogenic Assay in haSMCs or ECs

This protocol evaluates the anti-proliferative effects of this compound on vascular cells.

Materials:

-

Human Aortic Smooth Muscle Cells (haSMCs) or Human Endothelial Cells (ECs)

-

Appropriate cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Trypsin-EDTA

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Crystal Violet solution

Procedure:

-

Cell Seeding: Seed haSMCs or ECs in culture flasks or plates at a low density.

-

This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM).[4] Include a vehicle control.

-

Incubation and Medium Change:

-

Assessment of Proliferation: At the end of the treatment period, detach the cells using Trypsin-EDTA and count the cell number.

-

Clonogenic Assay:

-

After the initial treatment period, re-seed a known number of cells (e.g., 500 cells) into new plates with a fresh medium (without this compound).

-

Allow colonies to form over 10-14 days.

-

Fix the colonies with methanol and stain with Crystal Violet.

-

Count the number of colonies containing at least 50 cells.

-

Protocol 3: Cytotoxicity Assay

This protocol determines the cytotoxic potential of this compound on a given cell line.

Materials:

-

Selected cell line (e.g., HEK293, HepG2)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Cytotoxicity assay reagent (e.g., MTT, XTT, or Sulforhodamine B)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

This compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Cytotoxicity Measurement: Add the cytotoxicity assay reagent according to the manufacturer's instructions and measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Solubility and Stock Solution Preparation

This compound is soluble in DMSO.[3][7] To prepare a stock solution, dissolve this compound in fresh, high-quality DMSO to a concentration of 75 mg/mL (201.18 mM) or 100 mg/mL (268.24 mM).[3][7] It is noted that hygroscopic DMSO can significantly impact solubility, so using a newly opened vial is recommended.[3] For in vitro experiments, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.2%) to avoid solvent-induced toxicity.[5]

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Impact of this compound hydrochloride on human endothelial cells and human vascular smooth muscle cells: a substance reducing proliferation, migration and extracellular matrix synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High Throughput Assay Identifies this compound as a Corrector for the Folding Defect in Corneal Dystrophy-Causing Mutants of SLC4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The NSAID this compound rescues class 2 CFTR mutants via cyclooxygenase 2 inhibition of the arachidonic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

Preparing Glafenine Stock Solutions in Dimethyl Sulfoxide (DMSO)

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of glafenine stock solutions in dimethyl sulfoxide (DMSO). This compound is a non-steroidal anti-inflammatory drug (NSAID) that has been identified as a corrector for protein misfolding in certain disease models. Accurate and consistent preparation of stock solutions is critical for reproducible experimental results in drug discovery and development. This application note includes comprehensive information on the solubility of this compound in DMSO, a step-by-step protocol for stock solution preparation, stability and storage recommendations, and essential safety precautions.

Introduction

This compound is an anthranilic acid derivative that functions as a non-narcotic analgesic.[1] Beyond its anti-inflammatory properties, recent research has highlighted its potential as a pharmacological chaperone, capable of rescuing misfolded proteins.[2] For in vitro studies, this compound is typically dissolved in DMSO to create a concentrated stock solution, which is then diluted to the desired working concentration in aqueous buffers or cell culture media. The quality and consistency of this stock solution are paramount for obtaining reliable and reproducible experimental data. This application note provides a standardized protocol to guide researchers in the proper preparation and handling of this compound stock solutions.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties and the solubility of this compound in DMSO is presented in Table 1. It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as the presence of moisture can reduce the solubility of this compound.[3]

Table 1: Physicochemical Properties and Solubility of this compound

| Parameter | Value | Reference |

| Molecular Weight | 372.80 g/mol | [1][3] |

| Appearance | Pale yellow prisms | [4] |

| Solubility in DMSO | 75 mg/mL (201.18 mM) | [3] |

| Solubility in Water | Insoluble | [3] |

| Melting Point | 165 °C | [1] |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Personal Protective Equipment (PPE): safety goggles, gloves (nitrile or double-gloved), lab coat

Safety and Handling Precautions

This compound is considered a hazardous substance.[4] It is harmful if swallowed and may cause skin sensitization.[4] Therefore, it is essential to adhere to the following safety precautions:

-

Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

-

Avoid inhalation of the powder and any direct contact with the skin or eyes.[5]

-

In case of accidental contact, wash the affected area thoroughly with soap and water.[5]

-

Refer to the Safety Data Sheet (SDS) for complete safety information before handling.[4][5]

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 100 mM this compound stock solution. Adjust the volumes and amounts accordingly for different desired concentrations or volumes.

-

Preparation: Put on the appropriate personal protective equipment.

-

Weighing this compound: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh 37.28 mg of this compound powder directly into the tube.

-

Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolution: Tightly cap the tube and vortex at room temperature until the this compound is completely dissolved. A clear, pale yellow solution should be obtained. If the compound does not fully dissolve with vortexing, sonicate the tube in a water bath for 10-15 minutes.[6] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[7]

-

Storage: Store the aliquots at -80°C for long-term storage (stable for over a year) or at 4°C for short-term storage (stable for more than one week).[8]

Preparation of Working Solutions

For cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended.[7]

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution: Perform serial dilutions of the stock solution in cell culture medium or an appropriate aqueous buffer to achieve the desired final working concentration. It is recommended to add the stock solution to the medium while gently vortexing to prevent precipitation.[6]

-

Example Dilution (for a 10 µM working solution): To prepare 1 mL of a 10 µM working solution from a 100 mM stock, add 0.1 µL of the stock solution to 999.9 µL of cell culture medium. This will result in a final DMSO concentration of 0.0001%.

Working Concentrations in In Vitro Assays

The optimal working concentration of this compound will vary depending on the specific assay and cell type. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system. Table 2 provides a summary of this compound concentrations used in published research.

Table 2: Examples of this compound Working Concentrations in In Vitro Assays

| Application | Cell Type | Working Concentration | Reference |

| Rescue of mutant SERCA1 | HEK293 cells | 10 µM | [9] |

| Correction of SLC4A11 trafficking | HEK293 cells | EC50 of 1.5 ± 0.7 μM | [2] |

| Dose-response for SLC4A11 rescue | G709E-SLC4A11 expressing cells | 0-20 µM | [2] |

| Rescue of F508del-CFTR | 5 µM | [2] |

Visualizations

The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and a conceptual signaling pathway for its action as an NSAID.

Caption: Workflow for preparing this compound stock solutions.

Caption: this compound's mechanism as a COX inhibitor.

References

- 1. This compound | C19H17ClN2O4 | CID 3474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. emulatebio.com [emulatebio.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. This compound | COX | TargetMol [targetmol.com]

- 9. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Glafenine Treatment of Human Aortic Smooth Muscle Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glafenine, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant effects on human aortic smooth muscle cells (HASMCs). As a non-selective inhibitor of cyclooxygenase (COX) enzymes 1 and 2, this compound impedes the arachidonic acid metabolic pathway, leading to reduced prostaglandin synthesis.[1] This activity underlies its potent anti-proliferative and anti-migratory effects on HASMCs, suggesting its potential for further investigation in the context of vascular proliferative disorders such as restenosis.[2][3] These application notes provide a summary of the known effects of this compound on HASMCs, detailed protocols for key experiments, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on human aortic smooth muscle cells based on available in vitro data.

Table 1: Effect of this compound on HASMC Proliferation and Clonogenic Activity

| Treatment Duration | This compound Concentration (µM) | Proliferation Inhibition (%) | Clonogenic Activity Reduction (%) |

| 4 days | 50 | 30 - 50 | 40 - 70 |

| 4 days | 100 | 30 - 50 | 40 - 70 |

| 20 days | 100 | Nearly 100 | 40 - 70 |

Data derived from in vitro studies on human aortic smooth muscle cells.[1]

Table 2: Effect of this compound on HASMC Cell Cycle Distribution

| This compound Concentration (µM) | Change in G2/M Phase Population (%) | Change in G1 Phase Population (%) |

| 50 - 100 | + 25 - 35 | - 15 - 20 |

Data reflects changes in cell population percentages after treatment, as determined by flow cytometry.[1]

Table 3: Effect of this compound on Tenascin Expression in HASMCs

| Treatment Duration | This compound Concentration (µM) | Reduction in Tenascin Expression (%) |

| 4 days | 100 | 60 |

Tenascin is an extracellular matrix protein, and its expression was evaluated by immunofluorescence.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound's action in HASMCs and the workflows for key experimental protocols.

Proposed signaling pathway of this compound in HASMCs.

Experimental workflow for evaluating this compound's effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Human Aortic Smooth Muscle Cell (HASMC) Culture

This protocol outlines the basic procedures for culturing and maintaining HASMCs.

-

Materials:

-

Human Aortic Smooth Muscle Cells (cryopreserved)

-

Smooth Muscle Cell Growth Medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin/EDTA solution

-

T-75 culture flasks

-

Incubator (37°C, 5% CO₂)

-

-

Protocol:

-

Pre-warm the Smooth Muscle Cell Growth Medium to 37°C.

-

Rapidly thaw the cryopreserved vial of HASMCs in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed growth medium and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

-

Seed the cells into a T-75 flask at a density of 5,000-10,000 cells/cm².[1]

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the medium every 2-3 days.

-

When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin/EDTA, and re-seeding in new flasks.

-

Cell Proliferation (MTT) Assay

This assay measures cell viability and proliferation based on the metabolic activity of the cells.

-

Materials:

-

HASMCs cultured in a 96-well plate

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Protocol:

-

Seed HASMCs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for the desired duration (e.g., 4 days).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the untreated control.

-

Clonogenic Assay

This assay assesses the ability of single cells to form colonies, indicating long-term cell survival and reproductive integrity.

-

Materials:

-

HASMCs

-

6-well plates

-

This compound

-

Crystal Violet staining solution (0.5% crystal violet in methanol)

-

-

Protocol:

-

Treat a sub-confluent flask of HASMCs with this compound for 4 days.

-

Harvest the cells by trypsinization and count them.

-

Seed a low number of cells (e.g., 500-1000 cells) into each well of a 6-well plate.

-

Incubate the plates for 2-3 weeks, allowing colonies to form.

-

Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 15 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (defined as a cluster of >50 cells) in each well.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

-

Materials:

-

Treated and untreated HASMCs

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Protocol:

-

Harvest approximately 1x10⁶ HASMCs by trypsinization.

-

Wash the cells with PBS and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at 4°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases.

-

Cell Migration (Boyden Chamber) Assay

This assay measures the chemotactic migration of cells through a porous membrane.

-

Materials:

-

Boyden chamber apparatus with inserts (e.g., 8 µm pore size)

-

HASMCs, serum-starved for 24 hours

-

Serum-free medium and medium with a chemoattractant (e.g., PDGF or 10% FBS)

-

This compound

-

Cotton swabs

-

Staining solution (e.g., Diff-Quik or Crystal Violet)

-

-

Protocol:

-

Add medium with a chemoattractant to the lower wells of the Boyden chamber.

-

Seed serum-starved HASMCs (e.g., 5x10⁴ cells) in serum-free medium, with or without this compound, into the upper inserts.

-

Incubate for 4-6 hours at 37°C.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several microscopic fields.

-

Immunofluorescence Staining for Tenascin

This protocol is for visualizing the expression of the extracellular matrix protein Tenascin.

-

Materials:

-

HASMCs grown on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody against Tenascin

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

-

-

Protocol:

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-Tenascin antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides with mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

Apoptosis in HASMCs

While this compound's induction of G2/M cell cycle arrest could potentially lead to apoptosis, direct evidence of this compound-induced apoptosis in HASMCs is not prominently featured in the reviewed literature. To investigate this, an Annexin V/Propidium Iodide apoptosis assay is recommended. This assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound demonstrates marked inhibitory effects on the proliferation, migration, and extracellular matrix synthesis of human aortic smooth muscle cells.[2] These effects are primarily attributed to its inhibition of the COX pathway, leading to a G2/M phase cell cycle arrest.[1][2] The provided protocols offer standardized methods for researchers to further investigate the mechanisms and potential therapeutic applications of this compound in vascular biology. Further studies are warranted to elucidate the precise downstream signaling events and to confirm its apoptotic potential in this cell type.

References

- 1. biocat.com [biocat.com]

- 2. Culturing Human Aortic Smooth Muscle Cells [sigmaaldrich.com]

- 3. Impact of this compound hydrochloride on human endothelial cells and human vascular smooth muscle cells: a substance reducing proliferation, migration and extracellular matrix synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of Glafenine in Human Bronchial Epithelial Cell Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glafenine, an anthranilic acid derivative previously used as an analgesic, has emerged as a potent modulator of protein trafficking in human bronchial epithelial (HBE) cells.[1][2] Recent studies have identified its efficacy in correcting the mislocalization of the F508del mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), the most common mutation causing cystic fibrosis (CF).[3][4][5][6] this compound functions as a proteostasis modulator by inhibiting cyclooxygenase-2 (COX-2) within the arachidonic acid pathway.[3][4][5][6][7] This inhibition reduces the production of prostaglandin E2 (PGE2), ultimately leading to the rescue of mutant CFTR protein trafficking to the cell surface.[7] These application notes provide a detailed overview of the mechanism of action, quantitative effects, and experimental protocols for utilizing this compound in HBE cell-based research, particularly for investigating CFTR biology and developing novel CF therapeutics.

Mechanism of Action in HBE Cells

This compound's primary mechanism in rescuing Class 2 CFTR mutants, such as F508del-CFTR, in human bronchial epithelial cells is through the targeted inhibition of the arachidonic acid pathway.[3][4][5][6]

-

Target Identification: The direct target of this compound is cyclooxygenase-2 (COX-2), a key enzyme that converts arachidonic acid into prostaglandin H2 (PGH2).[7]

-

Pathway Interruption: By inhibiting COX-2, this compound prevents the downstream synthesis of prostaglandin E2 (PGE2).[7]

-